N-1-(2-Nitrophenyl)ethoxycarbonylserine

Übersicht

Beschreibung

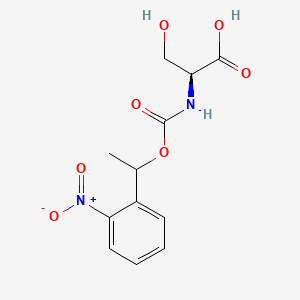

N-1-(2-Nitrophenyl)ethoxycarbonylserine: is a chemical compound with the molecular formula C12H14N2O7 and a molecular weight of 298.25 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group attached to an ethoxycarbonylserine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-1-(2-Nitrophenyl)ethoxycarbonylserine typically involves the reaction of L-serine with 2-nitrophenyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: N-1-(2-Nitrophenyl)ethoxycarbonylserine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-1-(2-Nitrophenyl)ethoxycarbonylserine is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a protecting group for amino acids during peptide synthesis. The nitrophenyl group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to form stable conjugates with therapeutic agents makes it a valuable tool in the development of targeted drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Wirkmechanismus

The mechanism of action of N-1-(2-Nitrophenyl)ethoxycarbonylserine involves its ability to act as a protecting group for amino acids. The nitrophenyl group can be selectively removed under specific conditions, allowing for the controlled release of the protected amino acid. This property is particularly useful in peptide synthesis, where the sequential addition of amino acids is required to form the desired peptide sequence .

Vergleich Mit ähnlichen Verbindungen

- N-1-(2-Nitrophenyl)ethoxycarbonylglycine

- N-1-(2-Nitrophenyl)ethoxycarbonylalanine

- N-1-(2-Nitrophenyl)ethoxycarbonylvaline

Comparison: N-1-(2-Nitrophenyl)ethoxycarbonylserine is unique due to the presence of the serine moiety, which contains a hydroxyl group. This hydroxyl group provides additional reactivity and functionality compared to similar compounds like N-1-(2-Nitrophenyl)ethoxycarbonylglycine and N-1-(2-Nitrophenyl)ethoxycarbonylalanine, which lack this functional group. The presence of the hydroxyl group allows for further derivatization and modification, making this compound a versatile compound in synthetic chemistry .

Biologische Aktivität

N-1-(2-Nitrophenyl)ethoxycarbonylserine (N-2-NP-ECS) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of N-2-NP-ECS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-2-NP-ECS is characterized by its unique chemical structure, which includes a nitrophenyl group and an ethoxycarbonyl moiety attached to a serine backbone. This structure contributes to its lipophilicity and ability to interact with biological membranes, influencing its pharmacokinetic properties.

The biological activity of N-2-NP-ECS is primarily attributed to its interaction with specific biological targets. The compound exhibits activity through:

- Receptor Binding : N-2-NP-ECS can bind to various receptors, influencing signal transduction pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Membrane Interaction : The ethoxycarbonyl group enhances membrane permeability, facilitating cellular uptake.

Biological Activity Overview

The biological activity of N-2-NP-ECS has been evaluated in several studies, highlighting its potential therapeutic applications. Below is a summary of key findings:

Case Study 1: Antioxidant Properties

A study conducted by researchers demonstrated that N-2-NP-ECS effectively scavenged free radicals in various assays, indicating strong antioxidant properties. The compound was shown to reduce oxidative stress markers in cellular models, suggesting its potential use in conditions associated with oxidative damage.

Case Study 2: Anti-inflammatory Effects

In vitro studies revealed that N-2-NP-ECS significantly downregulated the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that the compound could be beneficial in treating inflammatory diseases.

Case Study 3: Cytotoxicity Against Cancer Cells

N-2-NP-ECS was tested against several cancer cell lines, including breast and colon cancer models. The results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-2-NP-ECS is crucial for evaluating its therapeutic potential. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles have been investigated:

- Absorption : High permeability across lipid membranes due to its lipophilic nature.

- Distribution : Tends to accumulate in tissues with high lipid content.

- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.

- Excretion : Mainly eliminated through renal pathways.

Toxicological assessments indicate that N-2-NP-ECS exhibits low toxicity at therapeutic doses; however, further studies are necessary to fully understand its safety profile.

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O7/c1-7(8-4-2-3-5-10(8)14(19)20)21-12(18)13-9(6-15)11(16)17/h2-5,7,9,15H,6H2,1H3,(H,13,18)(H,16,17)/t7?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTUKZSEJOZWJB-NETXQHHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934950 | |

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154187-38-9 | |

| Record name | N-1-(2-Nitrophenyl)ethoxycarbonylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154187389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.